1-ethyl-5-fluoro-4-nitro-1H-pyrazole
Description
General Significance of Pyrazole (B372694) Heterocycles in Advanced Chemical Synthesis and Systems
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in the chemical sciences. semanticscholar.orgacs.orgbldpharm.com Its unique structural and electronic properties have rendered it a versatile building block in a multitude of applications, ranging from medicinal chemistry and agrochemicals to materials science. acs.orgrsc.orgresearchgate.net The pyrazole ring system is a common feature in numerous pharmaceuticals, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. rsc.orgfluorochem.co.uk The presence of two nitrogen atoms allows for diverse substitution patterns, which in turn modulates the molecule's steric and electronic profile, enabling fine-tuning of its properties for specific applications. olemiss.edu
In advanced chemical synthesis, pyrazoles serve as key intermediates for the construction of more complex molecular architectures. ic.ac.uk Their synthesis is well-established, with classical methods such as the Knorr synthesis, involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, and modern techniques like [3+2] cycloaddition reactions providing access to a wide array of derivatives. acs.orgsci-hub.se The ability of the pyrazole nucleus to act as a bioisostere for other functional groups, such as amides or phenols, further enhances its utility in drug design. semanticscholar.org
The Strategic Importance of Fluorine Substituents in Organic Synthesis and Materials Science
The introduction of fluorine into organic molecules has become a powerful strategy for modulating their physicochemical properties. olemiss.edunih.gov Fluorine is the most electronegative element, and its small atomic size allows it to replace hydrogen without significant steric hindrance. olemiss.edu The carbon-fluorine bond is exceptionally strong, which imparts increased thermal stability and resistance to metabolic degradation in fluorinated compounds. google.com
Role of Nitro Groups in Modulating Reactivity and Electronic Properties of Aromatic Systems
The nitro group (–NO₂) is a potent electron-withdrawing group that significantly influences the electronic properties and reactivity of aromatic and heteroaromatic systems. researchgate.netresearchgate.net Its strong deactivating effect on electrophilic aromatic substitution directs incoming electrophiles to the meta position. researchgate.net Conversely, the presence of a nitro group can activate an aromatic ring towards nucleophilic aromatic substitution, particularly when positioned ortho or para to a suitable leaving group. nih.gov This modulation of reactivity is a key tool in synthetic organic chemistry, allowing for the selective functionalization of aromatic rings.
Furthermore, the electronic influence of the nitro group can be harnessed to tune the properties of materials. For instance, nitro-substituted compounds are often used in the development of energetic materials due to the high energy content of the nitro group. nih.gov In the context of medicinal chemistry, the nitro group can participate in crucial binding interactions with biological targets and can also serve as a precursor to the synthetically versatile amino group through reduction. evitachem.com
Contextualizing 1-Ethyl-5-fluoro-4-nitro-1H-pyrazole within the Landscape of Substituted Pyrazole Chemistry
While specific research data on this compound is not extensively documented in publicly available literature, its chemical significance can be inferred by examining its constituent parts and comparing it to structurally related compounds. The synthesis of such a molecule would likely involve a multi-step process, leveraging established methodologies for pyrazole construction, N-alkylation, fluorination, and nitration.
For instance, the synthesis could potentially start with a pre-functionalized pyrazole. The ethyl group is typically introduced via N-alkylation of a pyrazole precursor using an ethylating agent. semanticscholar.orgresearchgate.netmdpi.comthieme-connect.com The fluorine atom at the 5-position could be incorporated through various fluorinating agents, with electrophilic fluorination using reagents like Selectfluor® being a common method for pyrazoles. sci-hub.sersc.org The nitro group is often introduced at the 4-position of the pyrazole ring through nitration with a mixture of nitric and sulfuric acids. researchgate.netgoogle.comnih.gov The order of these steps would be crucial to achieve the desired regioselectivity.
The combination of an ethyl group at the N1 position, a fluorine atom at C5, and a nitro group at C4 is expected to result in a compound with distinct properties. The ethyl group provides a degree of lipophilicity. The highly electronegative fluorine atom at C5 would significantly influence the electronic distribution within the pyrazole ring, likely affecting the basicity of the nitrogen atoms and the reactivity of the other ring positions. The strong electron-withdrawing nitro group at C4 would further decrease the electron density of the ring, making it more susceptible to nucleophilic attack and influencing its potential as a building block in further chemical transformations.
The strategic placement of these substituents suggests that this compound could be a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals where fluorinated and nitrated pyrazoles have shown significant bioactivity. fluorochem.co.uknih.gov
Below are data tables for related pyrazole compounds, which help to contextualize the potential properties of this compound.
Table 1: Physicochemical Properties of Related Pyrazole Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
|---|---|---|---|
| 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde | C₆H₇FN₂O | 142.13 | uni.lu |
| Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | C₁₃H₁₀F₃N₃O₄ | 329.23 | sigmaaldrich.com |
| 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid | C₆H₇N₃O₄ | 185.14 |
Table 2: Synthetic Precursors and Related Structures
| Compound Name | CAS Number | Key Features | Reference |
|---|---|---|---|
| 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde | Not Available | Ethyl and fluoro substituents on pyrazole | uni.lu |
| Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 175137-35-6 | Nitro and trifluoromethyl substituents | sigmaaldrich.com |
| 5-ethyl-4-nitro-1H-pyrazole | 70951-91-6 | Ethyl and nitro substituents | fluorochem.co.uk |
Table 3: Chemical Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde |
| 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid |
| 3-Fluoro-4-nitro-1H-pyrazole |
| 5-ethyl-4-nitro-1H-pyrazole |
| Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
| 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide |
| Selectfluor® |
| Nitric acid |
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-5-fluoro-4-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3O2/c1-2-8-5(6)4(3-7-8)9(10)11/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGIZACGIPUHHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290824 | |
| Record name | 1-Ethyl-5-fluoro-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392274-41-7 | |
| Record name | 1-Ethyl-5-fluoro-4-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392274-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-5-fluoro-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Ethyl 5 Fluoro 4 Nitro 1h Pyrazole and Its Precursors
Established Pyrazole (B372694) Ring Construction Strategies
The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several powerful methods available to chemists. These strategies often involve the reaction of a three-carbon building block with a hydrazine (B178648) derivative.
The most classic and widely utilized method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound, a process known as the Knorr pyrazole synthesis. nih.govmdpi.com This approach is valued for its simplicity and the ready availability of starting materials. mdpi.com The reaction involves the condensation of a hydrazine derivative, acting as a bidentate nucleophile, with a 1,3-dicarbonyl compound or its equivalent. mdpi.com
The versatility of this method allows for the use of various dicarbonyl substrates, including 1,3-diketones, β-ketoesters, and 2,4-diketoesters. nih.govmdpi.combeilstein-journals.org For instance, 1,3-diketones can be generated in situ from enolates and carboxylic acid chlorides and subsequently reacted with hydrazines in a consecutive multicomponent reaction. beilstein-journals.org However, a significant challenge, particularly with substituted hydrazines like methylhydrazine, is the potential formation of a mixture of two regioisomers. mdpi.combeilstein-journals.org The regioselectivity is influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. researchgate.net
To overcome challenges related to the accessibility of specific hydrazine precursors, innovative methods have been developed. One such approach involves the in situ generation of hydrazines. For example, arylboronic acids can be coupled with a protected diimide under copper catalysis to form the hydrazine precursor, which then undergoes cyclocondensation. nih.govbeilstein-journals.org
| Reaction Type | Substrates | Key Features | Challenges |
| Knorr Synthesis | 1,3-Dicarbonyl Compounds, Hydrazines | Straightforward, rapid, versatile substrates. mdpi.com | Potential for regioisomeric mixtures with substituted hydrazines. mdpi.combeilstein-journals.org |
| In situ Generation | Enolates, Carboxylic Acid Chlorides, Hydrazines | One-pot synthesis of 1,3-diketones followed by cyclization. beilstein-journals.org | Requires careful control to prevent side reactions like further acylation. beilstein-journals.org |
| Precursor Synthesis | Arylboronic Acids, Protected Diimide, 1,3-Dicarbonyls | Circumvents the need for pre-synthesized, unstable hydrazines. nih.govbeilstein-journals.org | Multi-step one-pot process requiring catalyst. nih.govbeilstein-journals.org |
1,3-Dipolar cycloaddition reactions represent a powerful and atom-economical strategy for constructing the pyrazole ring system with high regioselectivity. beilstein-journals.orgnih.gov This method involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne. beilstein-journals.org For pyrazole synthesis, the key 1,3-dipoles are diazo compounds or their equivalents, such as nitrilimines. beilstein-journals.orgnih.gov
The reaction of diazo compounds with electron-deficient alkenes or alkynes is a well-established route to functionalized pyrazoles. nih.govsci-hub.se For example, ethyl diazoacetate can react with trifluoromethyl-substituted alkynes to yield trifluoromethyl-pyrazoles. sci-hub.se Similarly, tosylhydrazones can serve as precursors to diazo compounds in situ, which then react with dipolarophiles like nitroalkenes. rsc.org This approach offers a mild and versatile protocol for preparing a wide array of substituted pyrazoles. rsc.org The regioselectivity of the cycloaddition can often be predicted and controlled, a significant advantage over some cyclocondensation methods. rsc.orgthieme-connect.de
Mechanistically, the reaction between an aldehyde and hydrazine can form a hydrazone, which, upon protonation, generates an azomethine imine intermediate. This intermediate then participates in a [3+2] cycloaddition with an alkene, followed by oxidation and elimination to yield the final pyrazole product. sci-hub.se
Multicomponent reactions (MCRs) have emerged as highly efficient and economical tools in synthetic chemistry, allowing for the construction of complex molecules like diversely substituted pyrazoles in a single pot. nih.govmdpi.com These reactions are characterized by their operational simplicity, time and energy savings, and high bond-forming efficiency, as most atoms from the starting materials are incorporated into the final product. mdpi.com
Various MCRs have been developed for pyrazole synthesis. A common strategy involves the reaction of aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org For example, a three-component synthesis catalyzed by Yb(PFO)₃ can produce highly substituted pyrazole-4-carboxylates. beilstein-journals.org Another powerful approach is the four-component reaction of hydrazine hydrate (B1144303), ethyl acetoacetate, malononitrile, and various aldehydes, which can be catalyzed by recyclable catalysts or even conducted under catalyst-free conditions using ultrasonic irradiation. rsc.org These methods provide rapid access to complex pyrazole derivatives, such as pyrano[2,3-c]pyrazoles. mdpi.comrsc.org The ability to combine multiple building blocks in one step makes MCRs particularly valuable for creating libraries of compounds for drug discovery and other applications. mdpi.com
Targeted Introduction and Functionalization of Substituents
Once the pyrazole core is assembled, the introduction of specific functional groups, such as the N1-ethyl and C5-fluoro substituents, is required. This is achieved through targeted functionalization reactions.
The N-alkylation of pyrazoles is a fundamental transformation for creating N-substituted derivatives. However, for unsymmetrical pyrazoles, the reaction can occur at either of the two nitrogen atoms, leading to a mixture of N1 and N2 isomers. mdpi.com Achieving regioselectivity is therefore a primary goal.
Traditional methods for N-alkylation often involve deprotonation of the pyrazole with a base followed by reaction with an alkyl halide. semanticscholar.org More advanced methods have been developed to improve regioselectivity and mildness. One innovative approach uses sterically bulky α-halomethylsilanes as masked methylating (or by extension, alkylating) reagents. acs.org These reagents show high selectivity for the less sterically hindered nitrogen (N1), and the silyl (B83357) group is subsequently removed with a fluoride (B91410) source. acs.org
Another method employs trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst like camphorsulfonic acid. mdpi.comsemanticscholar.org This reaction provides a useful alternative to base-mediated alkylations. semanticscholar.org For unsymmetrical pyrazoles, the regioselectivity is often controlled by steric factors, with the alkyl group preferentially adding to the less hindered nitrogen atom. mdpi.com
| Alkylation Method | Reagents | Key Advantage | Regioselectivity Control |
| Masked Reagents | α-Halomethylsilanes, Fluoride Source | High N1-selectivity. acs.org | Steric bulk of the reagent directs alkylation. acs.org |
| Acid-Catalyzed | Trichloroacetimidates, Brønsted Acid | Avoids strong bases. semanticscholar.org | Steric hindrance on the pyrazole ring. mdpi.com |
| Conventional | Alkyl Halides, Base (e.g., K₂CO₃) | Simple, common reagents. researchgate.net | Often results in mixtures of isomers. mdpi.com |
The introduction of fluorine into a molecule can significantly alter its chemical and biological properties. olemiss.edu Direct fluorination of a pre-formed pyrazole ring is a common strategy. Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), are widely used for this purpose. olemiss.edu
One established technique involves the deprotonation of an N-aryl or N-alkyl pyrazole at the C5 position using a strong base like n-butyllithium (nBuLi). olemiss.edu The resulting carbanion acts as a nucleophile and attacks an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to install the fluorine atom specifically at the C5 position. sci-hub.se This method is highly specific but requires harsh, anhydrous conditions, which may not be compatible with all functional groups. sci-hub.seolemiss.edu
Alternative approaches for synthesizing fluorinated pyrazoles involve building the ring from fluorinated precursors. For example, condensation of hydrazines with fluorinated 1,3-dicarbonyl compounds or related building blocks can directly yield fluoropyrazoles. sci-hub.se
C4-Nitration: Strategies for Regioselective Introduction of the Nitro Group
The introduction of a nitro group at the C4 position of the pyrazole ring is a critical step in the synthesis of many energetic materials and pharmaceutical intermediates. researchgate.net The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents already present on the pyrazole ring.
Direct electrophilic nitration is the most common method for introducing a nitro group onto a pyrazole ring. The pyrazole ring is susceptible to electrophilic attack, typically at the C4 position, as this does not involve the formation of a highly unstable positively charged azomethine intermediate that would result from attack at C3 or C5. rrbdavc.org The reaction generally proceeds readily in neutral or alkaline media, whereas protonated pyrazole is more resistant to electrophilic attack. rrbdavc.org
A variety of nitrating agents have been employed for this purpose. The choice of reagent can influence the yield and selectivity of the reaction.
Mixed Acid (HNO₃/H₂SO₄): This is a powerful and widely used nitrating system for pyrazoles. For example, the nitration of 3,5-dinitropyrazole with a mixture of nitric acid and sulfuric acid yields 3,4,5-trinitro-1H-pyrazole. researchgate.net
Nitric Acid in Anhydrides: Mixtures of concentrated nitric acid with acetic anhydride (B1165640) or trifluoroacetic anhydride are effective nitrating agents for five-membered heterocycles, including pyrazoles. semanticscholar.orgresearchgate.net Using nitric acid in trifluoroacetic anhydride has been shown to afford mononitro derivatives in good yields. semanticscholar.orgresearchgate.net For instance, pyrazole itself reacts with this system to yield the 3,4-dinitrated product, while N-methylpyrazole gives the 3-nitro product. semanticscholar.org
N-Nitropyrazole Reagents: Recently, N-nitropyrazoles bearing electron-withdrawing groups have been developed as powerful and versatile nitrating reagents. nih.gov These reagents, activated by a Lewis acid, can achieve controllable aromatic mononitration and dinitration under mild conditions, demonstrating high reactivity and tunability based on the substituents on the pyrazole core. nih.gov
The regioselectivity of direct nitration is strongly influenced by the substituents on the pyrazole ring. Electron-donating groups, such as alkyl groups, direct the incoming nitro group to the C4 position. A classic example is the nitration of 3,5-dimethylpyrazole, which exclusively yields 3,5-dimethyl-4-nitropyrazole in high yield. semanticscholar.org
| Pyrazole Substrate | Nitrating Agent | Product(s) | Yield | Reference |
|---|---|---|---|---|
| 3,5-Dimethylpyrazole | HNO₃/TFAA | 3,5-Dimethyl-4-nitropyrazole | 76% | semanticscholar.org |
| 3-Nitropyrazole | HNO₃ | 3,4-Dinitropyrazole | 55% (total) | researchgate.net |
| 1-Hydroxyethyl-3-nitropyrazole | Fuming HNO₃ | 1-(1-Nitrooxyethyl)-3,4-dinitropyrazole | 94% | nih.gov |
| 3,5-Diaminopyrazole | Not specified | 3,5-Diamino-4-nitropyrazole | Not specified | rsc.org |
While direct C-H nitration is the predominant strategy, the introduction of the nitro group can also be viewed as a transformation of a pyrazole already bearing other functional groups. These groups play a crucial role in directing the regioselective nitration to the C4 position.
The synthesis of 3,4-dinitropyrazole (DNP) from pyrazole is a multi-step process that involves the transformation of an intermediate. researchgate.net The process starts with N-nitration, followed by thermal rearrangement to 3(5)-nitropyrazole, and finally C-nitration at the C4 position to yield DNP. researchgate.net In this case, the pre-existing nitro group at C3 directs the second nitration to the C4 position.
Similarly, the presence of amino groups can direct nitration. 3,5-Diamino-4-nitropyrazole is a key precursor for energetic compounds, and its synthesis involves the nitration of a pyrazole with two pre-existing amino groups, which direct the nitro group to the C4 position. rsc.org The synthesis of energetic materials often involves the nitration of pyrazole rings already substituted with other energy-rich functional groups or moieties that can be later transformed. For example, hydroxyalkyl groups on the pyrazole nitrogen can be converted to nitrate (B79036) esters while the ring is simultaneously nitrated at the C4 position using fuming nitric acid. nih.gov
Catalytic and Enabling Technologies in Pyrazole Synthesis
Modern synthetic chemistry has embraced various technologies to improve the efficiency, selectivity, and environmental footprint of reaction protocols. The synthesis of pyrazoles has significantly benefited from these advancements.
Transition-metal catalysis has become an indispensable tool for the synthesis and functionalization of heterocyclic compounds, including pyrazoles. nih.govmdpi.com These methods often provide access to a wide range of functionalized pyrazoles in a single step, bypassing traditional multi-step sequences that require pre-functionalized starting materials. nih.gov
Palladium, Copper, and Iron Catalysis: Catalysts based on metals like palladium, copper, ruthenium, and iron have been employed for various transformations. nih.govmdpi.comorganic-chemistry.org Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a route to pyrazole derivatives. organic-chemistry.org Iron-catalyzed reactions of diarylhydrazones with vicinal diols allow for the regioselective synthesis of 1,3,5-substituted pyrazoles. organic-chemistry.org
C-H Functionalization: A major advancement is the direct C-H functionalization of the pyrazole ring. nih.gov Transition-metal catalysts can selectively activate C-H bonds to form new C-C and C-heteroatom bonds, offering a highly atom-economical approach to derivatization. nih.gov
Pincer-Type Complexes: Protic pyrazole complexes, particularly those with a pincer-type framework, have shown significant utility in catalysis. nih.gov Ruthenium and osmium complexes with bis(1H-pyrazol-3-yl)pyridine ligands can act as catalysts for processes like transfer hydrogenation, where the protic pyrazole units participate in the catalytic cycle. nih.gov
| Catalyst/Metal | Reaction Type | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Iron | Regioselective Synthesis | Diarylhydrazones and Vicinal Diols | 1,3,5-Substituted Pyrazoles | organic-chemistry.org |
| Copper | Aerobic Oxidative Cyclization | β,γ-Unsaturated Hydrazones | Pyrazole Derivatives | organic-chemistry.org |
| Ruthenium | Hydrogen Transfer | 1,3-Diols and Alkyl Hydrazines | 1,4-Disubstituted Pyrazoles | organic-chemistry.org |
| Palladium | Ring-Opening Cycloaddition | 2H-Azirines and Hydrazones | Polysubstituted Pyrazoles | organic-chemistry.org |
Visible-light photoredox catalysis has emerged as a powerful strategy for forming chemical bonds under mild conditions. This technology is particularly relevant for the synthesis of nitrogen-containing heterocycles.
In the context of pyrazole synthesis, photoredox catalysis enables the formation of C-N bonds, which is fundamental to constructing the pyrazole ring. nih.gov For instance, a relay visible-light photoredox catalysis strategy has been developed for the formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds. nih.gov This method involves three successive photoredox cycles with a single photocatalyst, allowing for the rapid and efficient synthesis of complex pyrazole scaffolds. nih.gov
Furthermore, dual catalysis systems combining a photoredox catalyst with a transition metal, such as nickel, have been developed for C-N cross-coupling reactions. youtube.com This approach addresses challenges associated with traditional methods, such as the coupling of electron-rich aryl halides with amines, providing a reliable and efficient synthetic route to N-aryl heterocycles. youtube.com
Microwave-assisted organic synthesis (MAOS) is an enabling technology that significantly reduces reaction times, often increases product yields, and aligns with the principles of green chemistry. tandfonline.comdergipark.org.tr Traditional methods for pyrazole synthesis can require long reaction times and harsh conditions, drawbacks that can be overcome with microwave irradiation. tandfonline.com
The application of microwaves can dramatically accelerate the formation of the pyrazole ring. For example, the reaction of substituted hydrazines with β-ketoesters to form aminopyrazoles can be achieved in excellent yield with microwave heating. rsc.org Solvent-free, microwave-assisted ring-opening of epoxides with pyrazoles has also been reported, providing adducts with competitive yields in a fraction of the time required for conventional heating. nih.gov This efficiency makes microwave-assisted synthesis particularly suitable for high-throughput screening and the rapid generation of compound libraries. nih.gov
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Dibenzalacetones + Phenylhydrazine | Hours | 30 min | Significant time reduction | mdpi.com |
| Phenyl Glycidyl Ether + Pyrazoles | Not specified | 1 min | Rapid and efficient | nih.gov |
| Hydrazines + β-Ketoesters | Not specified | Not specified (stated as excellent yield) | Excellent yield | rsc.org |
| Substituted Benzaldehyde + Phenylhydrazine | Not specified | 20 min | Rapid, one-pot | dergipark.org.tr |
Sonochemical Methods for Enhanced Reaction Efficiency
Sonochemistry, the application of ultrasonic irradiation to chemical reactions, has emerged as a significant green chemistry technique for synthesizing heterocyclic compounds, including pyrazole derivatives. nih.govmdpi.com This methodology utilizes high-frequency sound waves (typically 20 kHz to 3 MHz) to induce acoustic cavitation in a liquid medium. The formation, growth, and implosive collapse of bubbles create localized hot spots with transient high temperatures and pressures, leading to a remarkable acceleration of reaction rates. nih.govmdpi.com Consequently, sonochemical methods often result in higher yields, shorter reaction times, and milder reaction conditions compared to conventional synthetic routes. nih.govresearchgate.net
While specific studies on the sonochemical synthesis of 1-ethyl-5-fluoro-4-nitro-1H-pyrazole are not extensively documented, the principles and observed benefits in the synthesis of related pyrazole structures strongly suggest its applicability. The synthesis of pyrazole derivatives often involves condensation and cyclization reactions, which have been shown to be significantly enhanced by ultrasound. nih.govasianpubs.org For instance, the synthesis of various substituted pyrazoles has been achieved with improved efficiency and yields under ultrasonic irradiation compared to traditional heating methods. nih.govasianpubs.org
The advantages of employing sonochemistry in the synthesis of pyrazole precursors and the final compound, this compound, would likely include:
Reduced Reaction Times: Ultrasound can dramatically decrease the time required for the completion of reactions, which is a considerable advantage in multi-step syntheses. rsc.orgeurekaselect.com
Increased Yields: By promoting more efficient energy transfer and enhancing mass transport, sonication can lead to higher product yields. researchgate.netasianpubs.org
Milder Conditions: Reactions that typically require high temperatures and pressures can often be conducted at or near room temperature under ultrasonic irradiation, which helps in minimizing side reactions and decomposition of thermally sensitive products. nih.govrsc.org
Green Chemistry Alignment: The use of sonochemistry often reduces the need for harsh solvents and catalysts, contributing to more environmentally benign synthetic processes. benthamdirect.comnih.gov
The synthesis of fluorinated and nitrated pyrazoles can be complex. nih.govmdpi.com The introduction of a nitro group, for example, often requires strong acidic conditions which can be corrosive and lead to side products. Sonochemical methods could potentially offer a milder alternative for such transformations. Similarly, the formation of the pyrazole ring from appropriate precursors can be accelerated.
A comparative look at conventional versus sonochemical methods for the synthesis of pyrazole derivatives reveals the potential for significant process optimization.
Table 1: Comparison of Conventional and Sonochemical Synthesis Methods for Pyrazole Derivatives
| Reaction | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Synthesis of 1,5-disubstituted pyrazoles | Conventional | 4-5 hours | 70-80 | asianpubs.org |
| Synthesis of 1,5-disubstituted pyrazoles | Ultrasound | 75-90 minutes | 85-95 | asianpubs.org |
| Synthesis of novel pyrazoles from 2-(1H-benzimidazol- 2-yl)-3,3-bis(methylthio) acrylonitrile | Conventional | 6-8 hours | 65-75 | researchgate.net |
| Synthesis of novel pyrazoles from 2-(1H-benzimidazol- 2-yl)-3,3-bis(methylthio) acrylonitrile | Ultrasound | 1.5-2.5 hours | 80-92 | researchgate.net |
The data clearly indicates that sonochemical methods provide a significant improvement in both reaction time and yield for the synthesis of pyrazole compounds. These findings underscore the potential of applying sonochemical techniques to the synthesis of this compound and its precursors to achieve a more efficient and sustainable manufacturing process.
Investigative Studies on the Chemical Reactivity and Transformation Mechanisms of 1 Ethyl 5 Fluoro 4 Nitro 1h Pyrazole
Reactivity Towards Electrophilic Aromatic Substitution (EAS)
The pyrazole (B372694) ring is a π-excessive aromatic heterocycle, which generally undergoes electrophilic aromatic substitution. nih.gov The preferred site for electrophilic attack on a pyrazole ring is the C4 position, as it is the most electron-rich. nih.govnih.gov However, in the case of 1-ethyl-5-fluoro-4-nitro-1H-pyrazole, this position is already substituted with a strongly electron-withdrawing nitro group.
The presence of the nitro group at C4 has a profound deactivating effect on the pyrazole ring, significantly reducing its nucleophilicity and thus its reactivity towards electrophiles. Furthermore, the fluorine atom at C5, while possessing a +M (mesomeric) effect, has a dominant -I (inductive) effect, which also contributes to the deactivation of the ring. The only available position for substitution is C3. Due to the powerful deactivating influence of the adjacent nitro group, electrophilic substitution at the C3 position is expected to be extremely difficult and would require harsh reaction conditions, with low yields anticipated. The unique properties and reactivity of pyrazoles are often linked to electrophilic substitution reactions, which lead to a diverse range of structures. nih.gov
Exploration of Nucleophilic Substitution Pathways on the Pyrazole Core
While deactivated towards electrophiles, the pyrazole core of this compound is highly activated for nucleophilic aromatic substitution (SNAr). Generally, nucleophilic attacks on the pyrazole ring occur at the C3 and C5 positions. nih.govnih.gov The presence of the potent electron-withdrawing nitro group at C4 significantly lowers the electron density at the adjacent C5 position, making it highly susceptible to attack by nucleophiles.
The fluorine atom at C5 is an excellent leaving group in SNAr reactions. This pathway is a primary mechanism for the functionalization of this molecule. Various nucleophiles can displace the fluoride (B91410) ion to yield a range of C5-substituted derivatives. The nitro group frequently acts as an activator for nucleophilic substitution processes on aromatic rings. jsynthchem.com
Table 1: Potential Nucleophilic Substitution Reactions at C5
| Nucleophile (Nu-H) | Reagent Example | Product |
|---|---|---|
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 1-ethyl-5-methoxy-4-nitro-1H-pyrazole |
| Amine | Ammonia (NH₃) | 5-amino-1-ethyl-4-nitro-1H-pyrazole |
| Thiolate | Sodium thiophenoxide (NaSPh) | 1-ethyl-4-nitro-5-(phenylthio)-1H-pyrazole |
Reduction Chemistry of the Nitro Functionality and Subsequent Derivatizations
The reduction of aromatic nitro compounds is a fundamental and widely used transformation in organic chemistry, providing a route to synthetically versatile amino compounds. jsynthchem.comwikipedia.orgunimi.it The nitro group of this compound can be readily reduced to a primary amine, yielding 4-amino-1-ethyl-5-fluoro-1H-pyrazole. This transformation can be achieved using various established methods.
Common reduction methods include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. wikipedia.org
Metal/Acid Systems: Classic methods such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).
Transfer Hydrogenation: Using hydrazine (B178648) hydrate (B1144303) with a catalyst like Raney nickel at controlled temperatures can selectively reduce the nitro group to a hydroxylamine (B1172632) or further to an amine. wikipedia.org
Other Reagents: Reagents like sodium hydrosulfite or sodium borohydride (B1222165) in the presence of a transition metal catalyst can also be employed. jsynthchem.comwikipedia.org
The resulting 4-amino derivative is a key intermediate. The amino group is an active site that can be readily derivatized to create a wide array of new compounds. jsynthchem.com For example, it can undergo acylation to form amides, alkylation, or diazotization to form a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of other functional groups.
Table 2: Reduction of Nitro Group and Subsequent Derivatizations
| Reaction | Reagents | Product |
|---|---|---|
| Reduction | H₂, Pd/C | 4-amino-1-ethyl-5-fluoro-1H-pyrazole |
| Acylation | Acetic anhydride (B1165640) | N-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)acetamide |
| Diazotization | NaNO₂, HCl | 1-ethyl-5-fluoro-1H-pyrazole-4-diazonium chloride |
Reactions Involving the Fluoro Substituent: Bond Activation and Functional Group Interconversion
The reactivity of the fluoro substituent is intrinsically linked to the nucleophilic substitution pathways discussed in section 3.2. The C5-F bond is significantly activated towards nucleophilic attack due to the electronic pull of the adjacent C4-nitro group. This activation facilitates the cleavage of the C-F bond and its replacement by other functional groups, serving as a critical method for functional group interconversion.
The displacement of the fluoride ion is a key strategy for modifying the pyrazole scaffold. The high electronegativity of fluorine makes the C5 carbon atom electropositive and thus a prime target for nucleophiles. This reaction pathway allows for the introduction of oxygen, nitrogen, and sulfur-based nucleophiles, among others, providing access to a diverse library of 1-ethyl-4-nitro-1H-pyrazole derivatives substituted at the C5 position.
Behavior in Cycloaddition and Rearrangement Reactions
The this compound molecule possesses an aromatic pyrazole ring, which is inherently stable and generally reluctant to participate in cycloaddition reactions. Its electron-deficient character, enhanced by the nitro and fluoro groups, makes it a poor candidate to act as a diene component in a Diels-Alder reaction. While some substituted pyrazoles, such as vinylpyrazoles, can undergo cycloaddition reactions via the substituent, the core ring of this compound is not expected to be reactive under typical cycloaddition conditions. nih.gov
Similarly, rearrangement reactions involving the pyrazole ring of this compound are not commonly observed. The aromatic system is thermodynamically stable, and there are no obvious structural features that would promote common rearrangement pathways under standard laboratory conditions. The literature on pyrazole chemistry does not suggest a general tendency for this specific substitution pattern to undergo significant skeletal rearrangements.
Advanced Spectroscopic and Structural Elucidation Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of a molecule like 1-ethyl-5-fluoro-4-nitro-1H-pyrazole. A full assignment would require a combination of one-dimensional (¹H, ¹³C, ¹⁹F, ¹⁵N) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments.
A ¹H NMR spectrum would confirm the presence of the ethyl group and the pyrazole (B372694) ring proton.
Ethyl Group: The ethyl group attached to the N1 position would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from coupling to the three methyl protons, while the triplet results from coupling to the two methylene protons.
Pyrazole Ring Proton: The single proton at the C3 position (H-3) would appear as a singlet, as it has no adjacent proton neighbors. Its chemical shift would be significantly influenced by the electronic effects of the adjacent nitro and fluoro groups.
Hypothetical ¹H NMR Data Table: (Note: This table is illustrative and not based on experimental data.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (ethyl) | ~1.5 | Triplet (t) | ~7.2 |
| CH₂ (ethyl) | ~4.4 | Quartet (q) | ~7.2 |
The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts would be highly dependent on the electronegativity of the attached atoms (F, N, O).
Pyrazole Ring Carbons: Three distinct signals would be expected for the pyrazole ring carbons (C3, C4, C5). The carbon bearing the fluorine (C5) and the carbon bearing the nitro group (C4) would show significant downfield shifts. Furthermore, these signals would exhibit splitting due to coupling with the fluorine atom (¹JC-F, ²JC-F, etc.).
Ethyl Group Carbons: Two signals corresponding to the -CH₂- and -CH₃ of the ethyl group would be observed in the upfield region of the spectrum.
Hypothetical ¹³C NMR Data Table: (Note: This table is illustrative and not based on experimental data.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
|---|---|---|
| CH₃ (ethyl) | ~15 | Present (small) |
| CH₂ (ethyl) | ~50 | Present (small) |
| C3 (pyrazole) | ~135-140 | Present (²JC-F) |
| C4 (pyrazole) | ~120-125 | Present (²JC-F) |
¹⁹F NMR is crucial for confirming the fluorine environment. A single resonance would be expected for the fluorine atom at the C5 position. The chemical shift of this signal provides information about the electronic environment of the C-F bond, which is heavily influenced by the adjacent nitro group and the pyrazole ring system. In proton-coupled spectra, this signal might appear as a multiplet due to coupling with the protons of the ethyl group over several bonds.
¹⁵N NMR spectroscopy, while less common due to lower sensitivity, would provide definitive information about the nitrogen atoms. Three distinct signals would be expected: one for each of the pyrazole ring nitrogens (N1 and N2) and one for the nitro group nitrogen (-NO₂). The chemical shifts would differentiate the pyrrole-type nitrogen (N1) bonded to the ethyl group from the pyridine-type nitrogen (N2) and the highly deshielded nitro group nitrogen.
To unambiguously assign all signals, multidimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would show correlation between the coupled protons of the ethyl group (-CH₂- and -CH₃).
HMQC/HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to (e.g., H-3 to C3; -CH₂- protons to the -CH₂- carbon; -CH₃- protons to the -CH₃- carbon).
Vibrational Spectroscopy for Characterization of Functional Groups (IR, Raman)
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the key expected vibrations would be:
Nitro Group (NO₂): Strong, distinct asymmetric and symmetric stretching bands would be prominent in the IR spectrum, typically in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. These are characteristic and powerful indicators of the nitro group.
C-F Bond: The carbon-fluorine stretch would appear in the fingerprint region, typically around 1000-1200 cm⁻¹.
C=N and N-N Bonds: Vibrations associated with the pyrazole ring would be found in the 1400-1600 cm⁻¹ region.
C-H Bonds: Stretching and bending vibrations for the aliphatic C-H bonds of the ethyl group and the aromatic C-H bond of the pyrazole ring would be observed.
Hypothetical IR Data Table: (Note: This table is illustrative and not based on experimental data.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C-H Stretch (Aromatic) | 3000-3100 | Medium-Weak |
| C=N Stretch (Ring) | 1450-1550 | Medium-Strong |
| NO₂ Asymmetric Stretch | 1500-1570 | Strong |
| NO₂ Symmetric Stretch | 1300-1370 | Strong |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For This compound (molecular formula: C₅H₆FN₃O₂; monoisotopic mass: 175.0444 g/mol ), high-resolution mass spectrometry (HRMS) would be utilized to confirm its molecular formula by providing a highly accurate mass measurement.
Electron Ionization (EI) is a common technique that would likely be used to induce fragmentation. The resulting mass spectrum would display a characteristic pattern of fragment ions. Analysis of these fragments is crucial for confirming the compound's structure. While a specific fragmentation pattern for This compound is not documented in the searched literature, a hypothetical fragmentation could involve the following pathways:
Loss of the nitro group (-NO₂) resulting in a fragment ion.
Cleavage of the ethyl group (-C₂H₅) from the pyrazole ring.
Fragmentation of the pyrazole ring itself.
A detailed analysis of these fragmentation patterns would provide strong evidence for the proposed structure.
Table 1: Hypothetical Mass Spectrometry Data for this compound
| Technique | Expected Information | Details |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Provides highly accurate m/z value for the molecular ion [M]⁺ or protonated molecule [M+H]⁺, confirming the elemental composition as C₅H₆FN₃O₂. |
| Electron Ionization (EI) Mass Spectrometry | Fragmentation Pattern | Would reveal characteristic fragment ions corresponding to the loss of substituents like the ethyl and nitro groups, helping to piece together the molecular structure. |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on This compound , a single crystal of high quality would first need to be grown.
Although no specific crystallographic data for This compound has been published in the searched sources, the analysis would provide the following key parameters:
Table 2: Expected Crystallographic Data Parameters for this compound
| Parameter | Description |
|---|---|
| Crystal System | The basic crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes. |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom within the unit cell. |
| Bond Lengths and Angles | The measured distances between bonded atoms and the angles between adjacent bonds. |
This data would provide unequivocal proof of the molecule's structure and offer insights into intermolecular interactions, such as hydrogen bonding or π-stacking, within the crystal lattice.
Theoretical and Computational Chemistry Investigations of 1 Ethyl 5 Fluoro 4 Nitro 1h Pyrazole
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to yield information about molecular geometry, energy, and electronic properties.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the equilibrium geometry and electronic structure of organic molecules. researchgate.net For 1-ethyl-5-fluoro-4-nitro-1H-pyrazole, a DFT study, typically using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), would be performed to find the lowest energy structure. researchgate.netnih.gov
The calculation optimizes all bond lengths, bond angles, and dihedral angles. Key parameters for this molecule would include the planarity of the pyrazole (B372694) ring, the orientation of the ethyl group relative to the ring, and the twisting of the nitro group out of the ring plane. In similar nitrophenyl-substituted pyrazoles, the nitro group and adjacent rings are often significantly twisted relative to the pyrazole core. researchgate.net The electronic configuration analysis would provide details on the distribution of electron density and the partial atomic charges on each atom, indicating the effects of the electron-withdrawing fluorine and nitro groups.
Table 1: Illustrative Optimized Geometrical Parameters from a DFT Calculation (Note: This table is illustrative. Specific values for this compound require a dedicated computational study.)
| Parameter | Description | Expected Value (Å or °) |
| N1-N2 | Bond length in pyrazole ring | ~1.35 Å |
| C4-N(nitro) | Bond length to nitro group | ~1.45 Å |
| C5-F | Bond length to fluorine | ~1.34 Å |
| N1-C(ethyl) | Bond length to ethyl group | ~1.48 Å |
| C3-C4-C5-N1 | Dihedral angle of the ring | Close to 0° (planar) |
| C5-C4-N-O | Dihedral angle of nitro group | May deviate from 0°/180° |
Ab Initio Methods for High-Accuracy Energetic and Structural Predictions
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (e.g., MP2), provide a higher level of theory than standard DFT. These methods are more computationally demanding but can offer more accurate predictions for energies and structures, especially where electron correlation effects are significant. For pyrazole derivatives, ab initio calculations have been used to investigate the relative stabilities of different isomers and tautomers with high precision. While DFT is often sufficient for geometry, high-accuracy energetic comparisons, such as determining the most stable isomer between this compound and a hypothetical counterpart like 2-ethyl-5-fluoro-4-nitro-1H-pyrazole, would benefit from these more rigorous methods.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically model a single molecule in the gas phase at 0 K, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior in a condensed phase (like a solvent) at a specific temperature. For this compound, MD simulations would be used to explore its conformational landscape.
The primary motions of interest would be the rotation of the ethyl group and the nitro group. By simulating the molecule's movement over time, MD can identify the most populated conformations and the energy barriers between them. Furthermore, by placing the molecule in a simulation box with solvent molecules (e.g., water or DMSO), MD can be used to study intermolecular interactions, such as hydrogen bonding between the solvent and the electronegative fluorine and nitro groups, providing insight into its solubility and behavior in solution.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. youtube.com
HOMO : Represents the ability to donate an electron. For this compound, the HOMO is expected to be located primarily on the pyrazole ring, which is the most electron-rich part of the core structure.
LUMO : Represents the ability to accept an electron. Due to the strong electron-withdrawing nature of the nitro group, the LUMO is anticipated to be localized predominantly on the C4-NO₂ fragment. nih.gov
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and more chemically reactive. researchgate.net The presence of the nitro and fluoro substituents would be expected to lower the energies of both orbitals and influence the gap.
The Molecular Electrostatic Potential (MEP) map is a visualization of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this molecule, the MEP would show strong negative potential around the oxygen atoms of the nitro group and the fluorine atom, making these sites susceptible to electrophilic attack or strong intermolecular interactions. Positive potential would be found around the hydrogen atoms of the ethyl group.
Table 2: Predicted FMO Characteristics and MEP Regions (Note: This table is illustrative and based on general principles for similar compounds.)
| Feature | Predicted Location/Region | Implication |
| HOMO | Pyrazole ring | Site of potential electrophilic attack |
| LUMO | C4-NO₂ fragment | Site of potential nucleophilic attack |
| HOMO-LUMO Gap | Small to moderate | Indicates a chemically reactive molecule |
| Negative MEP | Oxygen atoms (nitro), Fluorine atom | Sites for electrophilic interaction, H-bond acceptor |
| Positive MEP | Hydrogen atoms (ethyl group) | Sites for nucleophilic interaction, H-bond donor |
Computational Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data, which serves as a powerful tool for structure validation when compared with experimental results.
NMR Chemical Shifts : DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov For this compound, this would involve calculating the magnetic shielding for each nucleus and comparing it to a reference standard (like TMS). Predicting ¹⁹F shifts can be challenging due to the high electron density of fluorine but is crucial for fluorinated compounds. mdpi.com Good agreement between calculated and experimental shifts would confirm the computed molecular structure. nih.gov
Vibrational Frequencies : The same DFT calculations used for geometry optimization also yield vibrational frequencies corresponding to infrared (IR) absorption bands. These calculated frequencies are often systematically scaled to better match experimental FT-IR spectra. materialsciencejournal.org Key predicted vibrations for this molecule would include C-H stretches of the ethyl group, N-O stretches of the nitro group (typically strong bands), C-F stretch, and various pyrazole ring stretching and bending modes.
Investigation of Tautomeric Equilibria and Isomeric Stability
Tautomerism is a key feature of many pyrazole compounds. However, in this compound, the presence of the ethyl group on the N1 nitrogen atom prevents the common annular proton tautomerism (where a hydrogen atom shifts between N1 and N2).
Nevertheless, computational chemistry is essential for studying isomeric stability . The relative energies of different structural isomers can be calculated to determine which is the most stable. For example, a computational study could compare the thermodynamic stability of:
This compound
1-ethyl-3-fluoro-4-nitro-1H-pyrazole
2-ethyl-4-fluoro-5-nitro-1H-pyrazole (a hypothetical isomer where the ethyl group is on N2)
Such calculations would reveal the energetic penalty or favorability associated with placing the substituents at different positions on the pyrazole ring. Studies on highly nitrated pyrazoles have shown that the relative positions of substituents dramatically affect the compound's stability and properties.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies represent a sophisticated computational and statistical approach to predict the reactivity of chemical compounds based on their molecular structure. These models establish a mathematical correlation between a molecule's reactivity and a set of calculated properties known as molecular descriptors. For novel or specialized compounds like this compound, where extensive experimental reactivity data may be unavailable, QSRR offers a powerful predictive tool. The fundamental principle is that the structural features of a molecule, such as its electronic properties, size, and shape, inherently determine its chemical behavior.
The development of a QSRR model involves several key steps. First, a series of related compounds is selected, and their reactivity for a specific process (e.g., reaction rate, equilibrium constant) is measured experimentally. Next, a wide array of molecular descriptors is calculated for each compound using computational chemistry methods. nih.gov These descriptors numerically encode different aspects of the molecular structure. Finally, statistical methods, such as multiple linear regression (MLR), are employed to build a model that links a subset of these descriptors to the observed reactivity. chemrevlett.com A robust QSRR model not only predicts the reactivity of new compounds but can also provide insights into the underlying mechanisms of the reaction. nih.gov
For nitroaromatic compounds, QSRR models are particularly valuable for predicting properties like thermal stability or susceptibility to nucleophilic attack. nih.gov Descriptors related to the electronic nature of the molecule, such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), often play a crucial role, as the nitro group is strongly electron-withdrawing. mdpi.com The presence of both a fluorine atom and a nitro group on the pyrazole ring of this compound suggests that electronic descriptors, alongside steric and thermodynamic parameters, would be essential for a comprehensive QSRR analysis.
Detailed Research Findings
While a specific, published QSRR study focused solely on this compound is not available in current literature, the principles for conducting such an investigation are well-established. A theoretical QSRR study would involve the calculation of various molecular descriptors to build a predictive model for its reactivity. These descriptors fall into several categories:
Steric Descriptors: These describe the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific measures like van der Waals surface area are used to quantify the steric hindrance around potential reaction centers. nih.gov For this compound, steric factors could influence how easily a reactant can approach the nitro group or the pyrazole ring.
Thermodynamic and Physicochemical Descriptors: Properties like the octanol-water partition coefficient (LogP) are used to describe the hydrophobicity of a molecule, which can be critical for understanding its behavior in different solvent environments. researchgate.net Calculated enthalpies of formation and decomposition energies are also vital descriptors, particularly for nitroaromatic compounds where thermal stability is a key concern. nih.gov
A hypothetical QSRR model for the reactivity of this compound and related compounds would likely find that its reactivity is strongly influenced by the low energy of its LUMO, due to the electron-withdrawing nitro and fluoro substituents. The model would correlate this and other selected descriptors with experimentally determined reactivity data to create a predictive equation.
Table 1: Key Molecular Descriptors for QSRR Analysis of this compound
This interactive table outlines the theoretical molecular descriptors that would be calculated and utilized in a QSRR study to predict the reactivity of this compound.
| Descriptor Category | Descriptor Name | Symbol | Significance in Reactivity Prediction |
| Electronic | Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the ability to donate electrons; higher values suggest greater nucleophilicity. |
| Electronic | Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the ability to accept electrons; lower values suggest greater electrophilicity and susceptibility to nucleophilic attack. mdpi.com |
| Electronic | HOMO-LUMO Gap | ΔE | Correlates with chemical stability and reactivity; a smaller gap suggests higher reactivity. scirp.org |
| Electronic | Dipole Moment | µ | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. mdpi.com |
| Electronic | Atomic Charges | q | Identify specific electrophilic (positive charge) and nucleophilic (negative charge) sites within the molecule. |
| Steric | Molecular Volume | V | Represents the space occupied by the molecule, influencing steric hindrance at reaction sites. |
| Steric | Van der Waals Surface Area | VSA | Describes the molecule's surface area, which is related to intermolecular interactions. nih.gov |
| Physicochemical | Octanol-Water Partition Coefficient | LogP | Quantifies hydrophobicity, affecting solubility and transport properties in biological or environmental systems. researchgate.net |
| Thermodynamic | Enthalpy of Formation | ΔHf | Relates to the intrinsic stability of the compound. |
Exploration of Applications in Advanced Materials and Chemical Technologies Excluding Biological/clinical
Utility as Synthetic Intermediates and Building Blocks for Complex Molecules
The pyrazole (B372694) nucleus is a fundamental scaffold in organic synthesis, and substituted pyrazoles like 1-ethyl-5-fluoro-4-nitro-1H-pyrazole serve as versatile building blocks for constructing more complex molecular architectures. The presence of multiple functional groups—the nitro group, the fluorine atom, and the reactive positions on the pyrazole ring—offers several avenues for synthetic transformations.
The nitro group at the 4-position is a particularly useful functional handle. It can be readily reduced to an amino group, which can then participate in a wide array of subsequent reactions, such as amide bond formation, diazotization, or the construction of new heterocyclic rings. This versatility makes 5-amino-N-substituted pyrazoles valuable synthons for a diverse range of chemical entities. nih.gov
Furthermore, the fluorine atom at the 5-position can influence the reactivity and properties of the pyrazole ring, often enhancing metabolic stability and modulating the electronic characteristics of the molecule. evitachem.com The ethyl group at the 1-position also plays a role in determining the solubility and steric environment of the molecule. The combination of these features makes this compound a valuable intermediate for chemists seeking to design and synthesize novel compounds with tailored properties. Pyrazole derivatives, in general, are recognized as crucial starting materials for a variety of heterocyclic systems. rsc.org
Potential in Agrochemical Research and Development (e.g., as Precursors for Pesticides, Herbicides)
The pyrazole ring is a well-established and significant component in the development of modern agrochemicals. researchgate.netclockss.org Numerous commercial pesticides and herbicides incorporate the pyrazole scaffold, and research continues to explore new derivatives for improved efficacy and selectivity. The structural features of this compound make it a promising precursor for the synthesis of novel agrochemical candidates.
The development of new pesticides often involves structural modifications of existing active compounds to enhance their biological activity. researchgate.net The functional groups on this compound provide opportunities for such modifications. For instance, the nitro group can be a key pharmacophore or can be transformed into other functional groups to fine-tune the compound's activity against specific pests or weeds.
Fluorinated pyrazoles, in particular, have gained considerable attention in agrochemical research. The introduction of fluorine can lead to enhanced biological activity and favorable physicochemical properties. evitachem.comd-nb.info While direct studies on the agrochemical applications of this compound are not extensively documented in publicly available literature, the known importance of the pyrazole core and fluorination in this field suggests its potential as a valuable building block for the synthesis of new plant protection agents.
Development in Materials Science for Advanced Functional Materials
The electronic and photophysical properties of pyrazole derivatives have led to their investigation in the field of materials science for the development of advanced functional materials.
Organic Semiconductors and Electronic Devices
While specific research on this compound in organic semiconductors is not prominent, the broader class of pyrazole derivatives has been explored for applications in electronic materials. The aromatic nature of the pyrazole ring, combined with the electron-withdrawing and electron-donating substituents, can lead to materials with interesting charge-transport properties. The ability to tune these properties through synthetic modification makes pyrazoles attractive candidates for components in organic field-effect transistors (OFETs) and other electronic devices. The presence of a nitro group, a strong electron-withdrawing group, in this compound could impart n-type semiconducting behavior, a less common but crucial property for the development of complementary circuits.
Luminescent and Fluorescent Agents
Pyrazole derivatives have shown promise as luminescent and fluorescent materials. rsc.orgnih.gov The photophysical properties of these compounds can be tailored by altering the substituents on the pyrazole ring. The introduction of fluorine atoms and other functional groups can influence the emission wavelength, quantum yield, and Stokes shift.
For example, some pyrazoline derivatives have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. nih.gov While the luminescent properties of this compound have not been specifically detailed, the general interest in pyrazoles as fluorophores suggests that this compound and its derivatives could be explored for applications as fluorescent probes, markers, or components in light-emitting devices.
Coordination Chemistry: Ligand Synthesis and Metal Complexation Studies
The nitrogen atoms of the pyrazole ring are excellent donor sites for coordination with metal ions, making pyrazole derivatives valuable ligands in coordination chemistry. The synthesis of novel ligands and the study of their metal complexes are active areas of research due to their potential applications in catalysis, materials science, and as models for biological systems.
The compound this compound can serve as a ligand, with the pyrazole nitrogen atoms coordinating to a metal center. The electronic properties of the ligand, influenced by the ethyl, fluoro, and nitro substituents, will affect the stability and properties of the resulting metal complexes. For instance, a study on a related 5-fluoro-1-methyl-pyrazol-4-yl-substituted nitronyl nitroxide radical demonstrated its ability to form complexes with various 3d transition metals. mdpi.com This suggests that this compound could also be a viable ligand for the synthesis of new coordination compounds with interesting magnetic or catalytic properties.
The general versatility of pyrazole-based ligands is highlighted by their ability to form complexes with a wide range of metal ions, leading to diverse structural motifs and functionalities. google.com
Organometallic Chemistry: Synthesis and Reactivity of Pyrazole-Containing Organometallic Compounds
Organometallic chemistry involving pyrazole-containing ligands is a rich field of study. The direct carbon-metal bonds in these compounds lead to unique reactivity and catalytic activity. While specific research on organometallic compounds derived from this compound is limited, the general principles of pyrazole-based organometallic chemistry can be applied.
The pyrazole ring can be directly metalated or can be part of a larger ligand scaffold that coordinates to a metal center through both nitrogen and carbon atoms. The reactivity of the resulting organometallic complex is influenced by the substituents on the pyrazole ring. The electron-withdrawing nitro group and the fluorine atom in this compound would significantly impact the electronic environment of the metal center, potentially leading to novel catalytic activities. The study of the synthesis and reactivity of such compounds could open up new avenues for catalysis and the development of new synthetic methodologies.
Q & A
Advanced Research Question
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites prone to nucleophilic attack .
- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reduction potential. The nitro group’s LUMO often aligns with reducing agents like NaBH₄ or H₂/Pd-C .
- Validate predictions experimentally via kinetic studies under varying pH and temperature .
How can molecular docking elucidate the biological activity of this compound?
Advanced Research Question
- Prepare the ligand: Optimize geometry using Gaussian09 and assign charges via AM1-BCC .
- Select target proteins (e.g., cyclooxygenase-2 or carbonic anhydrase) based on structural analogs’ activities .
- Use AutoDock Vina for docking simulations; prioritize binding poses with ΔG < −7 kcal/mol and hydrogen bonds to catalytic residues (e.g., His90 in carbonic anhydrase) .
What safety protocols are critical when handling reactive intermediates during synthesis?
Basic Research Question
- Conduct nitrations in a fume hood with blast shields due to exothermic risks .
- Quench excess nitrating agents with ice-cold NaHCO₃ solution to prevent decomposition .
- Store intermediates under nitrogen at −20°C to avoid hydrolysis of the nitro group .
How can researchers optimize purification of this compound?
Basic Research Question
- Use flash chromatography (silica gel, hexane/EtOAc 3:1) for initial separation .
- Recrystallize from ethanol/water (70:30) to achieve >98% purity (confirmed by HPLC, C18 column, 0.1% TFA in H₂O/MeCN gradient) .
What methodologies validate the structure of novel derivatives?
Advanced Research Question
- Combine , FT-IR (nitro stretch: 1520–1560 cm⁻¹), and HRMS (calc. for C₆H₇FN₃O₂: [M+H]⁺ 172.0518) .
- For fluorine-containing analogs, perform (δ −110 to −120 ppm for CF₃ groups) .
- Single-crystal X-ray diffraction (e.g., Mo-Kα radiation, 100 K) resolves tautomeric forms .
How do substituents influence the compound’s stability under acidic/basic conditions?
Advanced Research Question
- Test stability via accelerated degradation studies:
- Electron-withdrawing groups (e.g., nitro, fluoro) enhance stability in acidic media but increase susceptibility to nucleophilic attack .
What strategies address low yields in Suzuki-Miyaura couplings with this compound?
Advanced Research Question
- Use Pd(PPh₃)₄ (5 mol%) with K₃PO₄ in degassed DMF/H₂O (3:1) at 80°C .
- Protect the nitro group with Boc if boronic acids are electron-deficient .
- Analyze reaction crude via GC-MS to identify dehalogenation byproducts (common with Pd catalysts) .
How can structure-activity relationships (SAR) guide the design of bioactive analogs?
Advanced Research Question
- Modify the ethyl group (C1) to bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions with protein pockets .
- Replace the fluoro group (C5) with chloro to assess halogen bonding effects on potency .
- Evaluate in vitro bioactivity against target enzymes (e.g., IC₅₀ for carbonic anhydrase inhibition) and correlate with computational docking scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
